2-(Ethanesulfinyl)ethan-1-amine hydrochloride
Overview
Description
2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H12ClNOS . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride include its molecular structure and formula, as mentioned above . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Use of Transaminases in Chiral Amine Synthesis
- Scientific Field : Green Chemistry
- Summary of Application : Transaminases are promising biocatalysts used in chiral amine synthesis. They have gained significant traction in recent years, especially in the pharmaceutical industry, for the sustainable production of chiral amines .
- Methods of Application : The study involved the identification, cloning, and screening of 29 novel transaminases from a household drain metagenome. The effects of pH, temperature, amine donor concentration, and co-solvent were determined .
- Results or Outcomes : Several enzymes demonstrated good substrate tolerance as well as an unprecedented robustness for a wild-type transaminase. One enzyme in particular readily accepted IPA as an amine donor giving the same conversion with 2–50 equivalents .
Production of Furfurylamines from Biomass
- Scientific Field : Green Chemistry
- Summary of Application : Furfurylamines have many applications as monomers in biopolymer synthesis and for the preparation of pharmacologically active compounds .
- Methods of Application : Transaminases (TAms) have been investigated as a mild sustainable method for the amination of furfural and derivatives to access furfurylamines .
- Results or Outcomes : Preliminary screening with a recently reported colorimetric assay highlighted that a range of furfurals were readily accepted by several transaminases .
High-throughput Screening of Transaminases
- Scientific Field : Biochemistry
- Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
- Methods of Application : The study involved the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor . When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .
- Results or Outcomes : This method is amendable to solid phase colony screening and has been used to establish an efficient transaminase-based bioprocess .
Research Use of 2-(Ethanesulfinyl)ethan-1-amine Hydrochloride
- Scientific Field : Chemical Research
- Summary of Application : 2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound used in research .
- Methods of Application : The specific methods of application for this compound would depend on the nature of the research being conducted .
- Results or Outcomes : The outcomes would also depend on the specific research context .
High-throughput Screening of Transaminases
- Scientific Field : Biochemistry
- Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
- Methods of Application : The study involved the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor . When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .
- Results or Outcomes : This method is amendable to solid phase colony screening and has been used to establish an efficient transaminase-based bioprocess .
Research Use of 2-(Ethanesulfinyl)ethan-1-amine Hydrochloride
- Scientific Field : Chemical Research
- Summary of Application : 2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound used in research .
- Methods of Application : The specific methods of application for this compound would depend on the nature of the research being conducted .
- Results or Outcomes : The outcomes would also depend on the specific research context .
properties
IUPAC Name |
2-ethylsulfinylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQJHEYGKQXMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethanesulfinyl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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